molecular formula C6H9BrO2 B1379406 4-Bromooxane-4-carbaldehyde CAS No. 1602211-57-3

4-Bromooxane-4-carbaldehyde

Cat. No.: B1379406
CAS No.: 1602211-57-3
M. Wt: 193.04 g/mol
InChI Key: WMOQFQCFVVKLEB-UHFFFAOYSA-N
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Description

4-Bromooxane-4-carbaldehyde is a chemical compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol . It is a colorless to yellowish liquid with a pungent odor.

Scientific Research Applications

Synthesis and Catalysis

  • Palladium-Catalyzed Cyclization : Palladium-catalyzed reactions have been employed to cyclize 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure, producing 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This demonstrates the compound's utility in synthesizing heterocyclic structures (Cho & Kim, 2008).

  • Isoquinoline Synthesis : A new route for synthesizing isoquinolines involves tethering 3-Bromopyridine-4-carbaldehyde with alkenes via Heck coupling, followed by an aldol reaction. This process highlights the compound's role in facilitating complex organic syntheses (Cho & Patel, 2006).

Material Science and Luminescence

  • Organic Light-Emitting Diode Materials : The synthesis of novel fluorescent aryl-substituted thiophene derivatives from 4-Bromothiophene-2-carbaldehyde showcases its application in developing functional materials for organic light-emitting diodes (OLEDs). These derivatives exhibit promising photophysical properties, indicating their potential in the field of material science (Xu & Yu, 2011).

Advanced Organic Synthesis

  • Heterocyclic Compound Formation : The use of 4-chloromethyl-5-iodothiophene-2-carbaldehyde for synthesizing 4H-thieno[3,2-c]chromene-2-carbaldehydes through palladium-catalyzed intramolecular cyclization illustrates its significance in creating complex heterocyclic compounds. This process underscores the versatility of similar compounds in facilitating intricate chemical transformations (Fisyuk et al., 2012).

Green Chemistry

  • Ionic Liquid Promoted Synthesis : Demonstrating an eco-friendly approach, ionic liquids have been utilized to promote the C-H bond oxidant cross-coupling reaction for intramolecular annulation of 5-(aryloxy)-1H-pyrazole-4-carbaldehydes. This green methodology offers an efficient way to construct chromeno[2,3-c]pyrazol-4(1H)-ones, highlighting the move towards more sustainable chemical processes (Li et al., 2015).

Safety and Hazards

The safety information and potential hazards associated with 4-Bromooxane-4-carbaldehyde are not provided in the available resources .

Properties

IUPAC Name

4-bromooxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOQFQCFVVKLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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